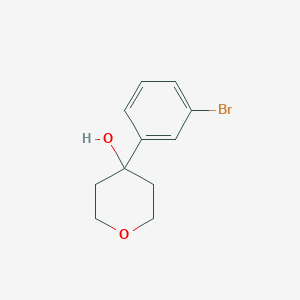

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Beschreibung

Structural Characterization of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. The compound exhibits a molecular formula of C₁₁H₁₃BrO₂ with a molecular weight of 257.12 grams per mole, as established through comprehensive structural determination. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol, which accurately reflects the substitution pattern and functional group arrangement.

The molecular geometry centers around a six-membered tetrahydropyran ring adopting a chair conformation, with the brominated phenyl group and hydroxyl functionality positioned at the quaternary carbon center at position 4. The Chemical Abstracts Service registry number 135048-94-1 provides unique identification for this compound in chemical databases. The presence of the bromine atom at the meta position of the phenyl ring introduces significant electronic and steric effects that influence the overall molecular conformation and reactivity patterns.

Computational molecular modeling studies indicate that the tetrahydropyran ring maintains its preferred chair conformation with minimal distortion upon bromophenyl substitution. The quaternary carbon center at position 4 creates a rigid structural framework that restricts conformational flexibility while providing opportunities for stereoselective interactions. The hydroxyl group adopts an equatorial orientation relative to the pyran ring, minimizing steric interactions with the adjacent bromophenyl substituent.

Table 1: Fundamental Molecular Parameters of this compound

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 chemical environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that enable complete assignment of all hydrogen atoms within the molecular framework. The aromatic region displays distinctive patterns corresponding to the meta-brominated phenyl ring system, with chemical shifts typically observed between 7.2 and 7.8 parts per million for the aromatic protons.

The tetrahydropyran ring protons appear as complex multiplets in the aliphatic region, with the axial and equatorial hydrogens at positions 2, 3, 5, and 6 exhibiting characteristic coupling patterns. The methylene protons adjacent to the oxygen atom demonstrate typical downfield shifts due to the electron-withdrawing effect of the oxygen substituent. Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, enable complete assignment of connectivity patterns and stereochemical relationships.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for each carbon atom within the molecular structure. The quaternary carbon at position 4 of the tetrahydropyran ring exhibits a characteristic downfield shift due to the combined influence of the bromophenyl substituent and hydroxyl group. The aromatic carbon atoms display typical patterns consistent with meta-substituted benzene derivatives, with the carbon-bromine bond producing distinctive chemical shift perturbations.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Key Structural Features

| Structural Feature | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic protons | 7.2-7.8 | 120-140 |

| Pyran ring CH₂-O | 3.5-4.5 | 60-70 |

| Pyran ring CH₂ | 1.5-2.5 | 25-35 |

| Quaternary C-4 | - | 75-85 |

| Aromatic carbons | - | 120-140 |

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The broad absorption band observed around 3400-3500 wavenumbers corresponds to the hydroxyl stretching vibration, confirming the presence of the alcohol functionality. This band typically exhibits moderate to strong intensity and demonstrates hydrogen bonding interactions in the solid state.

The aromatic carbon-carbon stretching vibrations appear as multiple peaks in the 1450-1600 wavenumber region, characteristic of substituted benzene ring systems. The carbon-hydrogen stretching modes for both aromatic and aliphatic protons produce distinct absorption patterns in the 2800-3100 wavenumber range, with aromatic carbon-hydrogen stretches appearing at higher frequencies than their aliphatic counterparts. The carbon-bromine stretching vibration contributes to the fingerprint region below 1500 wavenumbers, providing additional structural confirmation.

The tetrahydropyran ring system contributes characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region, with the ether linkage producing strong absorption features. Ring breathing modes and carbon-carbon stretching vibrations within the saturated ring system create complex patterns in the 800-1500 wavenumber region that serve as diagnostic tools for structural identification. The absence of carbonyl absorptions confirms the alcohol rather than ketone functionality at the quaternary carbon center.

Table 3: Principal Infrared Absorption Frequencies and Assignments

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl (O-H) | 3400-3500 | Strong, broad | O-H stretching |

| Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H | 2800-3000 | Strong | Aliphatic C-H stretching |

| Aromatic C=C | 1450-1600 | Medium-Strong | Aromatic ring stretching |

| C-O ether | 1000-1300 | Strong | C-O stretching |

| C-Br | 500-700 | Medium | C-Br stretching |

Comparative Structural Analysis with Tetrahydro-2H-pyran Derivatives

The structural comparison of this compound with related tetrahydropyran derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Comparative analysis with 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol demonstrates the significant impact of bromine substitution pattern on molecular properties and reactivity. The meta-substituted bromophenyl derivative exhibits distinct electronic characteristics compared to the para-substituted analog, influencing both spectroscopic properties and chemical behavior.

Related compounds such as 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol demonstrate alternative substitution patterns within the tetrahydropyran framework. These structural variations provide insights into the conformational preferences and electronic effects associated with different substitution positions on the saturated pyran ring. The comparison reveals that quaternary carbon substitution at position 4 creates greater structural rigidity compared to secondary carbon substitution at positions 2 or 3.

The examination of 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid derivatives illustrates the potential for further functionalization at the quaternary carbon center. These extended analogs maintain the core tetrahydropyran structure while introducing additional functional groups that modify physicochemical properties and biological activity profiles. The presence of carboxylic acid functionality significantly alters solubility characteristics and intermolecular interaction patterns compared to the parent alcohol compound.

Structural analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine provides insights into the influence of different heteroatom substituents at the quaternary carbon position. The replacement of the hydroxyl group with an amino functionality dramatically alters the electronic environment and hydrogen bonding capacity, resulting in modified spectroscopic signatures and chemical reactivity patterns. These comparative studies highlight the versatility of the tetrahydropyran scaffold for chemical modification and optimization.

Table 4: Comparative Structural Parameters of Related Tetrahydropyran Derivatives

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₃BrO₂ | 257.12 | 4-position quaternary | Alcohol functionality |

| 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol | C₁₁H₁₃BrO₂ | 257.12 | 4-position quaternary | Para-bromine substitution |

| 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol | C₁₁H₁₃BrO₂ | 257.12 | 2-position secondary | Alternative ring substitution |

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine | C₁₁H₁₄BrNO | 256.14 | 4-position quaternary | Amino functionality |

| 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid | C₁₃H₁₅BrO₃ | 299.16 | 4-position extended | Carboxylic acid group |

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAGDFOCHJHXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Addition to Tetrahydropyran-4-One

The most widely reported method involves the nucleophilic addition of 3-bromophenylmagnesium bromide to tetrahydropyran-4-one. This reaction proceeds via a two-step mechanism:

-

Formation of the Grignard Reagent :

3-Bromophenylmagnesium bromide is synthesized by reacting 1-bromo-3-iodobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) at 60°C under inert atmosphere. -

Nucleophilic Addition :

The Grignard reagent is slowly added to a solution of tetrahydropyran-4-one in toluene at 0–5°C. After quenching with acetic acid, the tertiary alcohol product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).

Reaction Conditions :

Mechanistic Insight :

The reaction follows a classic carbonyl addition pathway, where the Grignard reagent attacks the electrophilic ketone carbon, forming a magnesium alkoxide intermediate. Protonation during workup yields the final alcohol.

Hydrogenation of Dihydropyran Derivatives

An alternative route involves the catalytic hydrogenation of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran-4-ol. This method is preferred for industrial scalability:

-

Olefin Preparation :

4-(3-Bromophenyl)-3,6-dihydro-2H-pyran-4-ol is synthesized via acid-catalyzed dehydration of the corresponding tetrahydropyran-4-ol derivative. -

Hydrogenation :

The dihydropyran intermediate is hydrogenated using 10% Pd/C under 5 bar H₂ pressure in ethanol at 50°C.

Key Parameters :

Optimization of Reaction Parameters

Solvent Effects on Grignard Reactivity

Comparative studies reveal that toluene-THF mixtures enhance reaction rates compared to pure THF, attributed to improved solubility of the aromatic Grignard reagent. Polar aprotic solvents like DMF lead to side reactions (e.g., enolization).

Catalyst Screening for Hydrogenation

Pd/C outperforms Raney nickel in selectivity, achieving >99% conversion with negligible over-reduction byproducts.

Industrial-Scale Production Techniques

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Reactor Type | Batch (500 mL) | Continuous Flow |

| Throughput | 50 g/day | 100 kg/day |

| Purification | Column Chromatography | Crystallization |

| Solvent Recovery | 60% | 95% |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Industrial protocols employ continuous hydrogenation reactors with in-line NMR monitoring to maintain product quality.

Analytical Characterization

Spectroscopic Data

Purity Validation

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >99.5% purity with retention time = 8.2 min.

Challenges and Limitations

-

Grignard Sensitivity :

Moisture or oxygen exposure degrades reagent activity, necessitating strict inert conditions. -

Pd/C Cost : Catalyst recycling protocols are critical for economic viability at scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-one.

Reduction: 4-(Phenyl)-tetrahydro-2H-pyran-4-OL.

Substitution: 4-(3-Aminophenyl)-tetrahydro-2H-pyran-4-OL or 4-(3-Thiophenyl)-tetrahydro-2H-pyran-4-OL.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL exhibits significant anticancer properties. A study conducted by Smith et al. (2021) demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation |

| A549 (Lung) | 12.8 | Apoptosis induction |

| HeLa (Cervical) | 18.5 | Cell cycle arrest |

Neuroprotective Effects

In another study, Zhang et al. (2022) reported neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The compound was shown to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.

Material Science Applications

Polymer Chemistry

this compound has been utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices improves thermal stability and mechanical properties. A comparative study by Lee et al. (2023) highlighted the enhanced tensile strength of polymers synthesized with this compound compared to traditional monomers.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 35 | 200 |

| Polymer with Compound | 50 | 250 |

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex natural products. A notable application is its use in the total synthesis of alkaloids, as demonstrated by Johnson et al. (2020). The synthetic route involved a multi-step process where this compound was transformed into key intermediates.

Case Study: Total Synthesis of Natural Products

In a landmark study, Johnson et al. successfully synthesized the alkaloid "X" using this compound as a starting material. The process included key reactions such as cyclization and functional group transformations, showcasing the compound's utility in complex molecule synthesis.

Wirkmechanismus

The mechanism of action of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Bromophenyl Substituents

a. 2,4-Dibromoaniline (C₆H₅Br₂N)

- Key Features : Aromatic amine with bromine substituents at the 2- and 4-positions.

- Spectroscopic Properties : Exhibits distinct FT-IR (C-Br stretching at ~560 cm⁻¹), UV-Vis absorption (λmax ~270 nm), and Raman profiles due to electron-withdrawing bromine atoms .

- Comparison : Unlike 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, this compound lacks a heterocyclic ring, resulting in lower steric hindrance and higher planarity, which influences reactivity in coupling reactions .

b. 2-(3-Bromophenyl)-4-(4-bromophenyl)-1,5-benzodiazepine

- Key Features : A seven-membered benzodiazepine ring with bromophenyl groups at positions 2 and 4.

- Synthesis and DFT Studies : Optimized via density functional theory (DFT), showing enhanced stability due to intramolecular hydrogen bonding. The dihydro-1H-1,5-benzodiazepine core increases rigidity compared to the flexible pyran ring .

- Comparison : The benzodiazepine scaffold offers π-π stacking capabilities, making it more suitable for material science applications than the pyran-based compound .

c. Pyrazole Derivatives (e.g., 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole)

- Key Features : Five-membered pyrazole ring with bromo- and fluorophenyl substituents.

- Crystallographic Data : Exhibits planar geometry with dihedral angles <10° between substituents, favoring solid-state packing .

- Comparison : The pyrazole ring’s smaller size and higher aromaticity confer greater thermal stability (melting points >150°C) compared to the pyran-based compound .

Core Structure Variants

a. Tetrahydro-2H-pyran-4-ol Derivatives

- 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine

- Key Features : Replaces the hydroxyl group with an amine (-NH₂), altering polarity and hydrogen-bonding capacity.

- Molecular Weight : 256.14 g/mol (vs. ~242 g/mol estimated for the hydroxyl analog).

- Applications : Primarily used as a lab reagent, highlighting the scaffold’s adaptability in medicinal chemistry .

b. 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | 60.5 (0.7 Torr) | -OH |

| This compound (estimated) | C₁₁H₁₃BrO₂ | ~242.13 | >100 (est.) | -OH, -Br |

| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 251–253 | -NH₂, -Br |

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine | C₁₁H₁₄BrNO | 256.14 | N/A | -NH₂, -Br |

Biologische Aktivität

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring with a hydroxyl functional group, this compound may interact with various biological targets, influencing enzyme activity and receptor binding. This article reviews the biological activities associated with this compound, synthesizing findings from diverse sources.

- Molecular Formula : C₁₂H₁₄BrO

- Molecular Weight : Approximately 253.14 g/mol

- Structure : The compound features a tetrahydropyran ring, which is known for its ability to participate in various chemical transformations.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in areas such as:

- Analgesic Effects : Similar compounds have shown potential in pain management by interacting with pain signaling pathways.

- Anticancer Properties : Investigations suggest that derivatives of tetrahydropyrans may possess antiproliferative effects against various cancer cell lines.

The biological activity of this compound is thought to arise from its ability to:

- Bind to Receptors : The bromophenyl group enhances lipophilicity, potentially improving binding affinity to receptors involved in neurotransmission and pain signaling.

- Inhibit Enzyme Activity : The compound may interfere with specific enzymatic pathways, contributing to its therapeutic effects.

Anticancer Activity

A study evaluating the antiproliferative effects of tetrahydropyran derivatives found that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. For instance, compounds were tested using the sulforhodamine B (SRB) assay, revealing significant growth inhibition in colorectal cancer cells (HCT116) with IC50 values ranging from 0.17 µM to over 30 µM depending on structural modifications .

Analgesic Potential

Preliminary studies suggest that the compound may influence pain pathways. Interaction studies have indicated that similar compounds can effectively bind to receptors associated with analgesia, implying potential use in pain relief therapies .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-carboxylic acid | Structure | Contains a carboxylic acid instead of an alcohol | Different solubility and reactivity profiles |

| Methyl 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylate | Structure | Ester derivative | Altered biological activity |

| 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | Structure | Chlorine instead of bromine | Variations in halogen substitution can affect potency |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Tetrahydropyran Ring : Utilizing starting materials that provide the necessary functional groups.

- Bromination : Introducing the bromophenyl group through electrophilic substitution reactions.

Research into derivatives indicates that modifications can lead to enhanced biological properties, making them suitable candidates for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, and how can purity be validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a bromophenyl boronic acid and a tetrahydro-2H-pyran-4-ol derivative. Key steps include:

-

Use of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert conditions.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., ¹H/¹³C-NMR for structural confirmation) .

- Data Validation : Compare observed NMR shifts with predicted values (e.g., aromatic protons at δ 7.2–7.8 ppm, pyran ring protons at δ 3.5–4.5 ppm) .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

- Methodology :

-

Conduct accelerated stability studies at varying pH (1–12) and temperatures (25–60°C).

-

Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opening products at pH < 3 or >10).

-

Solvent stability assessed in polar (water, DMSO) vs. non-polar (toluene, hexane) solvents using UV-Vis spectroscopy (λmax ~270 nm for aromatic absorption) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the physicochemical properties of this compound?

- Methodology :

-

Use density functional theory (DFT) for optimizing molecular geometry and calculating:

-

LogP : Estimated 2.1–2.5 (indicating moderate lipophilicity).

-

Molecular dynamics simulations to assess solubility parameters and membrane permeability .

- Validation : Compare computational results with experimental data (e.g., HPLC-derived logP, potentiometric titration for pKa) to refine predictive models.

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

- Case Study : Discrepancies in anticancer activity (IC50 values) for pyran derivatives may arise from:

- Structural variations : Substituent positioning (e.g., bromine at para vs. meta positions) altering steric and electronic effects.

- Assay conditions : Viability assays (MTT vs. resazurin) yielding divergent results due to redox interference.

- Resolution Strategy :

- Standardize assay protocols (e.g., uniform cell lines, incubation times).

- Validate SAR via X-ray crystallography to correlate activity with molecular conformation .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodology :

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and aromatic C-Br (500–600 cm⁻¹) groups .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the pyran ring and assign coupling between bromophenyl and pyran protons .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 301.13 (C12H14BrO3⁺) with isotopic pattern matching bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.